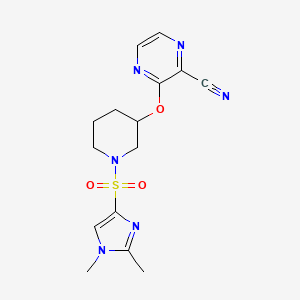

![molecular formula C21H22ClN5O4 B3009486 ethyl 2-(3-(4-chlorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate CAS No. 919012-33-2](/img/structure/B3009486.png)

ethyl 2-(3-(4-chlorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound ethyl 2-(3-(4-chlorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is a complex organic molecule that appears to be related to various synthesized heterocyclic compounds. These compounds are of interest due to their potential biological activities, such as antimicrobial and antioxidant properties, and their use in the synthesis of novel organic molecules.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized using a Knoevenagel condensation reaction, which is a method for forming carbon-carbon double bonds . Another related compound was synthesized via a cyclocondensation reaction, which typically involves the formation of a ring system by reacting a bifunctional compound with itself or with another bifunctional compound . Additionally, the aza-Wittig reaction was used to synthesize a compound with an imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system, which is a reaction that forms nitrogen-containing heterocycles . Moreover, a one-pot multicomponent reaction was employed to synthesize ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio)acetates, demonstrating the versatility of synthetic methods in creating complex molecules .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by various spectroscopic techniques and confirmed by X-ray diffraction studies. For example, the crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate adopts a Z conformation about the C=C bond and crystallizes in the monoclinic crystal system . The imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system of another synthesized compound is essentially planar, with the phenyl ring twisted at a significant dihedral angle, indicating a complex three-dimensional structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for their potential biological activities. The Knoevenagel condensation and cyclocondensation reactions are key steps in forming the core structures of these molecules . The aza-Wittig reaction and the one-pot multicomponent reaction demonstrate the ability to introduce nitrogen atoms and sulfur-containing groups into the molecules, which can significantly affect their reactivity and interaction with biological targets .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds exhibit interesting properties. The crystal packing of one compound is stabilized by weak intermolecular C—H⋯O interactions, which can influence its solubility and stability . The antimicrobial and antioxidant susceptibilities of these compounds suggest potential applications in pharmaceuticals and as functional materials .

Wissenschaftliche Forschungsanwendungen

Affinity to Human A3 Adenosine Receptors

Research has demonstrated that certain ethyl group substitutions in imidazo[2,1-i]purin-5-ones significantly increase their affinity for human A3 adenosine receptors (ARs). This finding is particularly relevant in the context of studying the interactions and potential therapeutic applications involving A3 ARs (Ozola et al., 2003).

Synthesis and Biological Activity

A study on the synthesis of new 1,3,4-oxadiazole compounds derived from 1H-imidazole, including ethyl 2-(1H-imidazol-1-yl)acetate, reveals insights into their antibacterial activity. This research contributes to understanding the broader chemical properties and potential applications of imidazole derivatives (Al-badrany et al., 2019).

Antiviral and Cytostatic Properties

Investigations into tricyclic etheno analogs of potent antivirals and cytostatics have led to the synthesis of compounds with modest activity against specific viruses. The research includes studying compounds related to ethyl 2-(1H-imidazol-1-yl)acetate for their biological activity, offering insights into their potential therapeutic applications (Hořejší et al., 2006).

Affinity and Selectivity at Human Adenosine Receptors

A series of derivatives have been synthesized and evaluated for their affinities at human adenosine receptors, showcasing the potential of these compounds in medicinal chemistry. This research underscores the importance of understanding the selectivity and affinity profiles of compounds similar to ethyl 2-(1H-imidazol-1-yl)acetate (Baraldi et al., 2011).

Antibacterial Properties of Imidazole Derivatives

A study focusing on the synthesis and characterization of imidazole derivatives, including reactions involving ethyl chloroacetate, has contributed to the understanding of their antibacterial properties. This research is significant for exploring the potential applications of imidazole derivatives in addressing bacterial infections (Ali, 2018).

Wirkmechanismus

Target of Action

The compound contains abenzene ring , which is known to undergo electrophilic aromatic substitution . This suggests that the compound might interact with biological targets that have electrophilic sites.

Mode of Action

The compound likely interacts with its targets through electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Given the compound’s structure and potential mode of action, it might influence pathways involvingaromatic compounds or those susceptible to electrophilic aromatic substitution .

Result of Action

The compound’s potential to undergoelectrophilic aromatic substitution suggests that it might modify aromatic compounds within cells, potentially altering their function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the rate of electrophilic aromatic substitution can be influenced by the pH of the environment .

Eigenschaften

IUPAC Name |

ethyl 2-[2-[(4-chlorophenyl)methyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN5O4/c1-5-31-16(28)11-25-12(2)13(3)27-17-18(23-20(25)27)24(4)21(30)26(19(17)29)10-14-6-8-15(22)9-7-14/h6-9H,5,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLVVJBUIBKGFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,1'-biphenyl]-4-yl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B3009403.png)

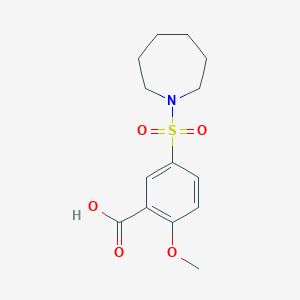

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3009405.png)

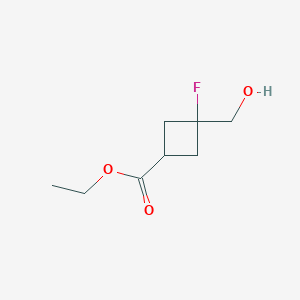

![5-[(2-Methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B3009406.png)

![(E)-3-phenyl-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one](/img/structure/B3009407.png)

![N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B3009411.png)

![1-[(2,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3009414.png)

![4-[[1-(1-Methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]-6-phenylpyrimidine](/img/structure/B3009415.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B3009422.png)

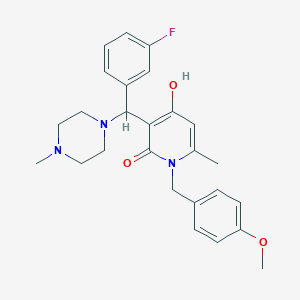

![1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B3009426.png)